2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide
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Description
2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C21H19N5O4 and its molecular weight is 405.414. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been investigated as inhibitors of human 11β-hydroxysteroid dehydrogenase-type 1 and P38 α mitogen-activated (MAP) kinase . These proteins play crucial roles in various biological processes, including inflammation and glucose metabolism.
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in the target’s function . For instance, inhibition of an enzyme could result in decreased production of a particular metabolite.
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its potential interaction with various targets. For instance, inhibition of 11β-hydroxysteroid dehydrogenase-type 1 could affect glucocorticoid metabolism, while inhibition of P38 α MAP kinase could impact inflammatory response pathways .
Pharmacokinetics
Similar compounds have been shown to possess good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential interaction with multiple targets. For instance, it could lead to decreased inflammation due to inhibition of P38 α MAP kinase .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other drugs, the pH of the environment, and the individual’s metabolic rate could all potentially impact the compound’s effectiveness . .
Biological Activity
The compound 2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide is a member of the triazolo[4,3-a]pyrazine family, which has garnered attention for its diverse biological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H19N5O4, with a molecular weight of approximately 373.39 g/mol. The structure features a triazolo-pyrazine core linked to a methoxyphenoxy moiety and an acetamide group.
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₉N₅O₄ |
Molecular Weight | 373.39 g/mol |
IUPAC Name | This compound |
CAS Number | 1251602-72-8 |
Antimicrobial Activity
Research indicates that derivatives of triazolo[4,3-a]pyrazines exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have demonstrated that related pyrazine derivatives possess inhibitory effects against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The proposed mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This leads to cell death in susceptible microbial strains.
Antitumor Activity
The compound's structural components suggest potential antitumor activity. Pyrazole derivatives have been noted for their ability to inhibit key enzymes involved in tumor growth and proliferation.
- Case Study : A study evaluating similar compounds found that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The IC50 values ranged from 27.6 μM to 43 μM, indicating effective inhibition of tumor cell proliferation .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Compounds with similar structures have shown anti-inflammatory properties by modulating inflammatory pathways and cytokine production.
- Research Findings : In vitro studies have highlighted that certain derivatives can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential therapeutic role in managing inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolo[4,3-a]pyrazine derivatives. Modifications at specific positions on the pyrazine ring or substituents on the phenoxy group can significantly enhance activity.
Modification | Effect on Activity |
---|---|
Methoxy Group Addition | Increases lipophilicity and bioavailability |
Substituent Variations | Alters binding affinity to target enzymes |
Properties
IUPAC Name |
2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4/c1-14-6-3-4-9-17(14)23-18(27)13-26-21(28)25-11-10-22-20(19(25)24-26)30-16-8-5-7-15(12-16)29-2/h3-12H,13H2,1-2H3,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UREWJUYYTGLECK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC(=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.